molecular formula C6H2Cl2O2 B104592 2,6-Dichloro-1,4-benzoquinone CAS No. 697-91-6

2,6-Dichloro-1,4-benzoquinone

Cat. No. B104592
CAS RN: 697-91-6
M. Wt: 176.98 g/mol
InChI Key: JCARTGJGWCGSSU-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,4-benzoquinone (DCBQ) is an organochlorine compound with a wide range of applications in scientific research. It is a powerful oxidizing agent that has been used in various biochemical and physiological experiments, as well as in the synthesis of a variety of organic compounds. DCBQ has been used in organic synthesis due to its high reactivity, low toxicity, and stability. It has also been used as a reagent in the synthesis of other organochlorine compounds, such as polychlorinated biphenyls (PCBs).

Scientific Research Applications

Detection in Drinking Water

2,6-Dichloro-1,4-benzoquinone has been identified as a new disinfection byproduct (DBP) in drinking water, particularly following chlorination treatments. It is suspected to be a bladder carcinogen. Zhao et al. (2010) developed an electrospray ionization tandem mass spectrometry technique for its detection, identifying its presence in chlorinated drinking water samples, but not in untreated water (Zhao et al., 2010).

Antimicrobial Properties

Although this compound itself did not exhibit antimicrobial activity, its structural analogues were found to have such properties. Park et al. (2014) assessed the antimicrobial activities of various benzoquinone derivatives, including this compound, against food-borne bacteria (Park et al., 2014).

Organic Synthesis

The compound has been used in the synthesis of other chemicals. For example, Lloyd et al. (2017) used a combination of this compound for the removal of protecting groups on sensitive substrates in organic chemistry (Lloyd et al., 2017).

Interaction with Biomolecules

Zhao et al. (2010) also characterized the interactions between halobenzoquinones, including this compound, and oligodeoxynucleotides. This study is crucial for understanding their potential toxic effects, particularly in the context of drinking water disinfection byproducts (Zhao et al., 2010).

Degradation in Drinking Water

Pei et al. (2018) discovered that heating could effectively degrade this compound in drinking water, highlighting a potential method for reducing its presence and associated risks (Pei et al., 2018).

UV-Induced Transformation

Yi-chao Qian et al. (2013) studied the UV-induced transformation of halobenzoquinones, including this compound, in drinking water. They found significant transformation of these compounds under UV irradiation, suggesting pathways for their modification in water treatment processes (Yi-chao Qian et al., 2013).

Mechanism of Action

Target of Action

2,6-Dichloro-1,4-benzoquinone (DCBQ) primarily targets the Photosystem II (PSII) in living algal cells . PSII is a crucial component of the thylakoid membrane and is highly sensitive to changes in the photosynthetic apparatus . DCBQ also has a significant impact on human bladder carcinoma cells (T24), causing oxidative damage to proteins and DNA .

Mode of Action

DCBQ interacts with its targets by producing reactive oxygen species . In the context of PSII, DCBQ acts as an artificial acceptor, influencing the maximum O2 evolution rate . A concentration of dcbq above a certain threshold results in strong suppression of o2 evolution .

Biochemical Pathways

The action of DCBQ affects the photosynthetic processes occurring on the thylakoid membrane. These processes are coupled with the rapid photoinduced transport of electrons taken from water molecules across the electron transport chain (ETC) . ETC includes large transmembrane pigment-protein complexes of PSII, cytochrome b6f, and photosystem I; and small electron carriers such as membrane-associated plastoquinol (PQH2; a reduced and protonated form of plastoquinone (PQ)), lumenal water-soluble, copper-containing protein plastocyanin (or cytochrome c6), as well as stromal iron-sulfur protein ferredoxin and ferredoxin:NADP+ oxidoreductase .

Pharmacokinetics

It is known that the required dcbq concentration for achieving the maximum o2 evolution rate depends on the presence of the cell wall .

Result of Action

The action of DCBQ results in the production of reactive oxygen species, causing oxidative damage to proteins and DNA in T24 human bladder carcinoma cells . In the context of PSII, DCBQ’s action can either enhance the maximum O2 evolution rate or suppress it, depending on its concentration .

Action Environment

The action, efficacy, and stability of DCBQ are influenced by environmental factors. For instance, the presence of a cell wall influences the efficiency of DCBQ diffusion into and out of the cell . Furthermore, the pH of the environment can affect the degradation of DCBQ .

Safety and Hazards

DCBQ is a highly toxic and carcinogenic disinfection by-product found in drinking water . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . Avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Future Directions

There is a need for the development of analytical methods capable of elucidating the mechanisms of the interactions of DCBQ and its degradation products with the nucleic acids of living organisms . Enhanced formation of trihalomethanes from HBQs should be considered in the application of combined UV and chlorine processes .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-1,4-benzoquinone plays a significant role in biochemical reactions, particularly in the generation of reactive oxygen species (ROS). It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to cause oxidative damage to proteins and DNA in T24 human bladder carcinoma cells . The compound’s interaction with biomolecules often leads to the formation of ROS, which can cause oxidative stress and damage cellular components .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In Chlamydomonas reinhardtii cells, it inhibits the O2-evolving activity of Photosystem II, particularly in its oxidized form . This inhibition affects the photosynthetic process, leading to reduced oxygen production. Additionally, in human keratinocyte cells, exposure to this compound results in oxidative stress, membrane damage, and alterations in metabolic pathways . The compound also induces a concentration-dependent decrease in cell viability and an increase in ROS production .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate ROS and cause oxidative stress. It interacts with cellular components, leading to the activation of oxidative stress pathways. In human keratinocytes, the compound activates cell membrane α-linolenic acid, biotin, and glutathione while deactivating glycolysis/gluconeogenesis at higher concentrations . These interactions result in oxidative damage and disruption of normal cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to degrade in the presence of free available chlorine, with its concentration gradually declining with increasing distance from points of entry in drinking water distribution systems . This degradation is influenced by factors such as pH and temperature. Over time, the compound’s stability decreases, leading to reduced efficacy and increased degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral exposure to the compound at concentrations of 31.25, 62.5, and 125 mg/kg body weight for 28 days resulted in immune dysfunction and gut microbiota dysbiosis . Higher doses led to more pronounced adverse effects, including activation of the immune system towards a Th2 response and significant perturbations in metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. In human keratinocytes, exposure to the compound leads to the activation of inositol phosphate and riboflavin pathways, while deactivating biotin metabolism . These changes result in altered metabolic flux and perturbations in metabolite levels. The compound’s impact on metabolic pathways is concentration-dependent, with higher concentrations causing more significant disruptions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. In drinking water distribution systems, the compound’s concentration gradually declines with increasing distance from points of entry, indicating a degradation pathway . Within cells, the compound’s distribution is affected by its ability to generate ROS and cause oxidative damage, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within cellular compartments where it can generate ROS and cause oxidative damage. In human keratinocytes, the compound’s exposure leads to oxidative stress and membrane damage, indicating its localization within the cell membrane and other subcellular structures . The compound’s ability to interact with cellular components and generate ROS plays a crucial role in its subcellular localization and activity.

properties

IUPAC Name

2,6-dichlorocyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JCARTGJGWCGSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=O)C(=CC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2O2
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DSSTOX Substance ID

DTXSID7061019
Record name 2,6-Dichlorobenzoquinone
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Molecular Weight

176.98 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 2,6-Dichlorobenzoquinone
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CAS RN

697-91-6
Record name 2,6-Dichloro-1,4-benzoquinone
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Record name 2,6-Dichlorobenzoquinone
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Record name 2,6-Dichloro-p-benzoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: DCBQ is a highly reactive molecule that can interact with various cellular components. It is known to deplete cellular glutathione (GSH) by forming conjugates [], induce oxidative stress by generating reactive oxygen species (ROS) [, , , ], and cause oxidative damage to DNA and proteins [, ]. It has been shown to interact with oligodeoxynucleotides through partial intercalation and hydrogen bonding [].

A: * Molecular Formula: C6H2Cl2O2* Molecular Weight: 179 g/mol * Spectroscopic Data: Spectroscopic studies on DCBQ have mainly focused on its UV-Visible absorption properties, particularly in the context of its reactions and degradation [, , , ]. Its reactions often involve changes in UV-Vis spectra, allowing for the monitoring of reaction progress and identification of intermediates. Specific spectroscopic data, such as IR, NMR, and Mass Spectrometry, can be found in studies focusing on its synthesis and characterization [, ].

A: While DCBQ itself is not commonly used as a catalyst, its formation and reactivity are central to the catalytic activity of some enzymes, particularly peroxidases. For example, in the degradation of 2,4,6-trichlorophenol (TCP) by peroxidases, DCBQ is formed as an intermediate through an oxidative dechlorination reaction catalyzed by enzymes like lignin peroxidase (LiP) and manganese peroxidase (MnP) []. This highlights its role as an intermediate in bioremediation processes.

A: While there is limited information on comprehensive computational studies specifically focusing on DCBQ, some studies have utilized computational methods to predict its properties. Quantitative Structure-Toxicity Relationship (QSTR) analysis has been used to predict the high toxicity of haloquinones, including DCBQ []. Further research utilizing computational chemistry and modeling could provide valuable insights into its reactivity, interactions, and potential environmental fate.

A: The structure of HBQs, including DCBQ, significantly influences their reactivity and toxicity. Studies have shown that the presence and position of halogen atoms (chlorine and bromine) on the benzoquinone ring can alter their binding affinities to biomolecules like oligodeoxynucleotides [] and influence their cytotoxicity [, ]. Furthermore, the presence of methyl substituents on the ring can also affect their reactivity with GSH and their overall toxicity [].

A: DCBQ's stability is dependent on the surrounding conditions. For example, it is stable in acidic solutions but degrades in alkaline conditions, especially in the presence of hydrogen peroxide []. There is limited information available regarding specific formulation strategies for DCBQ. Given its reactivity and potential toxicity, any handling or formulation would require careful consideration of its stability and safety.

ANone: The research on DCBQ has evolved from its initial identification as a potential disinfection byproduct to a greater understanding of its formation, toxicity, and environmental fate. Key milestones include:

  • Identification as a DBP: Early studies used QSTR analysis to predict the high toxicity of haloquinones, including DCBQ, and highlighted their potential formation during water disinfection [].
  • Analytical Method Development: Researchers developed sensitive analytical methods, like electrospray ionization tandem mass spectrometry (ESI-MS/MS), to detect and quantify trace levels of DCBQ and other HBQs in drinking water [, ].
  • Occurrence and Formation: Studies began to investigate the occurrence of DCBQ in drinking water and its formation potential under various disinfection conditions, revealing its presence in treated water at levels exceeding those in untreated sources [, , , ].
  • Toxicity Studies: Research started exploring the toxic effects of DCBQ, using cell lines like T24 bladder cancer cells, and demonstrated its ability to induce oxidative stress, deplete GSH, and cause damage to DNA and proteins [, , , , , , , ].
  • Precursor Identification: Recent research has focused on identifying potential precursors of DCBQ in source water and evaluating the effectiveness of different treatment processes in removing these precursors [, ].

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